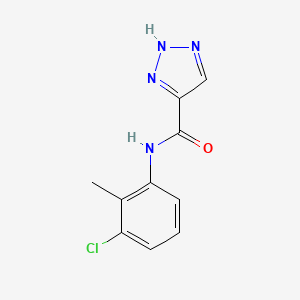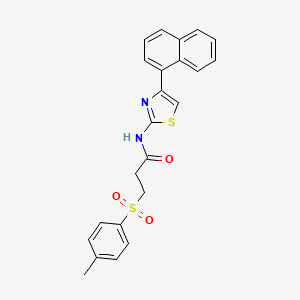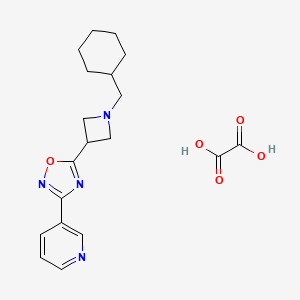
1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea” is a complex organic compound. Its molecular formula is C22H25N5O and it has an average mass of 375.467 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple rings and functional groups. It includes a phenyl group, a carbazole group, and a urea group .
Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3. It has 6 H bond acceptors and 1 H bond donor. It has 4 freely rotating bonds. Its ACD/LogP value is 3.59, indicating its lipophilicity. Its polar surface area is 63 Å2, and its molar refractivity is 111.5±0.5 cm3 .
Aplicaciones Científicas De Investigación
Anticancer Potential
1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea: has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s unique structure may interfere with key cellular pathways, making it a promising candidate for further study in cancer therapy .
Antimicrobial Activity
In vitro studies have revealed that this compound possesses significant antimicrobial properties. It exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Researchers are keen on understanding its mechanism of action and exploring its potential as a novel antimicrobial agent .
Anthelmintic Properties
This compound: has demonstrated anthelmintic activity, particularly against parasitic worms. Investigations have focused on its efficacy in treating helminth infections, including those affecting livestock and humans. Further studies are needed to optimize dosage and assess safety profiles .
Neuroprotective Effects
Given its structural resemblance to carbazole derivatives, this compound has drawn interest in neuroprotection research. It may modulate neuronal pathways, potentially offering therapeutic benefits in neurodegenerative diseases. Preclinical studies have explored its impact on oxidative stress, neuroinflammation, and neuronal survival .
Novel Heterocyclic Synthesis
Researchers have utilized this compound as a building block for synthesizing novel heterocyclic structures. Its tetrahydrocarbazole moiety provides a versatile platform for creating diverse derivatives. These new compounds may find applications in drug discovery, materials science, and organic synthesis .
Triazolo-Pyrazine Derivatives
By modifying the tetrahydrocarbazole portion, scientists have synthesized triazolo-pyrazine derivatives. These compounds exhibit intriguing pharmacological properties, including potential as anti-inflammatory agents, kinase inhibitors, and ligands for specific receptors. Their diverse applications make them valuable targets for further investigation .
Propiedades
IUPAC Name |
1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(22-15-6-2-1-3-7-15)21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)23-19/h1-3,6-7,10-12,23H,4-5,8-9,13H2,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXWVERQJSRMCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)
![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)
![Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2411197.png)
![N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2411198.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)




![2-(2-Chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide](/img/structure/B2411208.png)


